molecular formula C18H18BrN3O2S2 B2772750 N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-07-3

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2772750
CAS No.: 1252822-07-3
M. Wt: 452.39
InChI Key: HCBCTMWRXYAESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18BrN3O2S2 and its molecular weight is 452.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1252822-07-3) is a synthetic compound characterized by a complex molecular structure that includes a thienopyrimidine moiety and a bromo-substituted aromatic ring. Its potential biological activities have garnered interest in various fields of medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C18H18BrN3O2S2C_{18}H_{18}BrN_{3}O_{2}S_{2} with a molecular weight of 452.4 g/mol. The compound's structure can influence its lipophilicity and interaction with biological targets, which is critical for its biological activity .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on specific enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX). Such inhibition can be relevant for treating neurodegenerative diseases and inflammatory conditions .
  • Antimicrobial Properties : Given the presence of the thienopyrimidine moiety, compounds in this class often show antimicrobial activity against various pathogens.

Anticancer Studies

A study involving related thienopyrimidine derivatives demonstrated their ability to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast)15.0
Compound BA549 (Lung)20.5
N-(4-bromo...)HeLa (Cervical)12.0

Enzyme Inhibition Studies

In vitro studies assessing the inhibitory effects on AChE and BChE revealed promising results for related compounds:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound C10.58.0
N-(4-bromo...)9.07.5

These findings indicate that modifications to the phenyl ring can significantly affect enzyme inhibition potency.

Interaction Studies

Interaction studies using molecular docking simulations have been conducted to elucidate how this compound binds to its biological targets. These studies typically involve:

  • Docking Analysis : Assessing binding affinities to target proteins.
  • Binding Site Identification : Determining the key amino acids involved in ligand-receptor interactions.
  • Predictive Modeling : Utilizing computational tools to predict pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-13-5-4-12(19)9-11(13)2/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBCTMWRXYAESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.